![molecular formula C12H11NO2 B8494128 6-[(oxiran-2-yl)methoxy]quinoline](/img/structure/B8494128.png)
6-[(oxiran-2-yl)methoxy]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[(oxiran-2-yl)methoxy]quinoline is a heterocyclic organic compound that features a quinoline core with an oxirane (epoxide) group attached via a methoxy linker
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(oxiran-2-yl)methoxy]quinoline typically involves the reaction of 6-hydroxyquinoline with epichlorohydrin in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate 6-(chloromethoxy)quinoline, which subsequently undergoes cyclization to form the oxirane ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
6-[(oxiran-2-yl)methoxy]quinoline can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened under oxidative conditions to form diols.
Reduction: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Diols: Formed from the oxidative opening of the epoxide ring.
Tetrahydroquinoline Derivatives: Resulting from the reduction of the quinoline ring.
Substituted Quinoline Derivatives: Produced through nucleophilic substitution reactions at the oxirane ring.
科学研究应用
6-[(oxiran-2-yl)methoxy]quinoline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive epoxide group.
作用机制
The mechanism of action of 6-[(oxiran-2-yl)methoxy]quinoline largely depends on its interaction with biological targets. The epoxide group can form covalent bonds with nucleophilic sites in biomolecules, leading to potential inhibition of enzymes or modification of proteins. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. These interactions can result in various biological effects, including antimicrobial and anticancer activities .
相似化合物的比较
Similar Compounds
6-(Chloromethoxy)quinoline: An intermediate in the synthesis of 6-[(oxiran-2-yl)methoxy]quinoline.
6-Hydroxyquinoline: The starting material for the synthesis.
Epichlorohydrin: A reagent used in the synthesis.
Uniqueness
This compound is unique due to the presence of both a quinoline core and an epoxide group. This combination imparts distinct reactivity and potential for diverse applications. The epoxide group allows for further functionalization, while the quinoline core provides a rigid and planar structure that can interact with biological targets in a specific manner .
属性
分子式 |
C12H11NO2 |
|---|---|
分子量 |
201.22 g/mol |
IUPAC 名称 |
6-(oxiran-2-ylmethoxy)quinoline |
InChI |
InChI=1S/C12H11NO2/c1-2-9-6-10(14-7-11-8-15-11)3-4-12(9)13-5-1/h1-6,11H,7-8H2 |
InChI 键 |
XDRGPODCOQHHRG-UHFFFAOYSA-N |
规范 SMILES |
C1C(O1)COC2=CC3=C(C=C2)N=CC=C3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
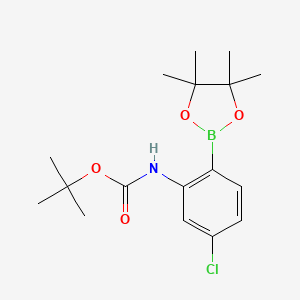
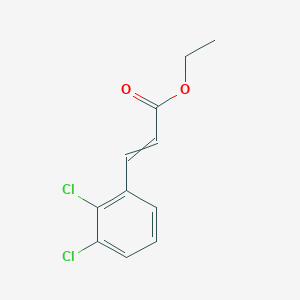
![tert-butyl N-[2-(1,3-dihydroxypropan-2-yloxy)ethyl]carbamate](/img/structure/B8494057.png)
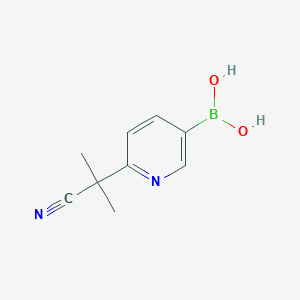
![4-Methoxy-1-nitrodibenzo[b,d]thiophene](/img/structure/B8494068.png)
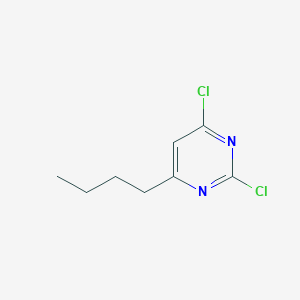
![Benzo[b]thiophene-2-carboxamide,3-amino-4-ethoxy-7-(hydroxymethyl)-](/img/structure/B8494095.png)
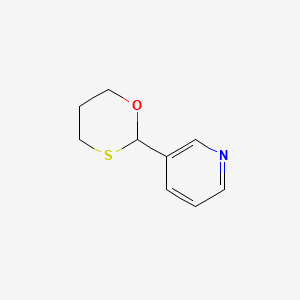
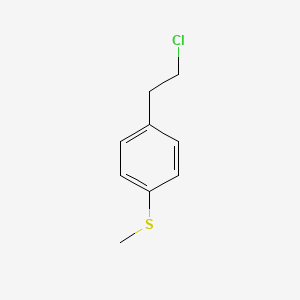
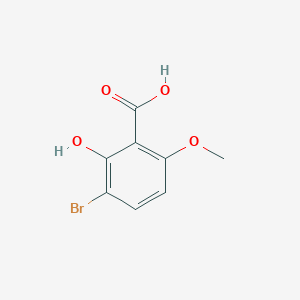
![5-[(2-Aminoethyl)amino]-6-fluoro-3-(1H-pyrrol-2-YL)benzo[CD]indol-2(1H)-one](/img/structure/B8494121.png)
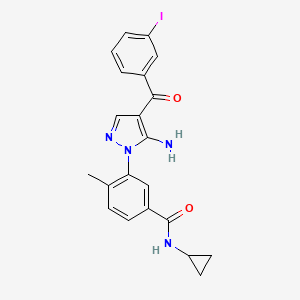
![1-{2-(4-Chloro-phenyl)-2-[4-(1H-pyrazol-4-yl)-phenyl]-ethyl}-piperazine](/img/structure/B8494143.png)

